Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester
Description
Crystallographic Data and X-Ray Diffraction Studies
The crystal structure of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester has been resolved using single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group $$P2_1/c$$ . The unit cell parameters include $$a = 8.92 \, \text{Å}$$, $$b = 10.34 \, \text{Å}$$, $$c = 12.15 \, \text{Å}$$, and $$\beta = 98.7^\circ$$, with four molecules per unit cell. The iodine atom at the para position induces significant distortion in the benzene ring, with C–I bond lengths measuring $$2.12 \, \text{Å}$$, consistent with typical carbon-iodine single bonds in aromatic systems.
The methyl groups at the 2- and 6-positions create steric hindrance, forcing the ester moiety into a near-perpendicular orientation relative to the aromatic plane (dihedral angle = 85.3°). This geometry minimizes non-bonded interactions between the methyl ester and adjacent substituents. Intermolecular interactions are dominated by weak C–H⋯O hydrogen bonds between the ester carbonyl and methyl hydrogens of adjacent molecules, forming a layered crystal packing motif.
Table 1: Selected bond lengths and angles from X-ray diffraction
| Parameter | Value |
|---|---|
| C–I bond length | $$2.12 \, \text{Å}$$ |
| C–O (ester) bond length | $$1.34 \, \text{Å}$$ |
| O–C–O bond angle | $$123.5^\circ$$ |
| Dihedral angle (ester) | $$85.3^\circ$$ |
Quantum Chemical Calculations: Molecular Orbital Interactions
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of the compound. The highest occupied molecular orbital (HOMO) is localized on the iodine atom and the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the ester carbonyl group ($$E{\text{HOMO}} = -6.12 \, \text{eV}$$, $$E{\text{LUMO}} = -1.87 \, \text{eV}$$). The HOMO-LUMO gap of $$4.25 \, \text{eV}$$ suggests moderate stability against electrophilic attack, consistent with the electron-withdrawing nature of the iodine substituent.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the iodine lone pairs and the aromatic σ-orbitals, contributing to the compound’s resonance stabilization. The methyl groups exhibit weak hyperconjugation with the ring, as evidenced by second-order perturbation energies of $$8.2 \, \text{kcal/mol}$$ for σ(C–H) → σ(C–C) interactions.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
$$^1\text{H}$$ NMR spectroscopy in deuterated chloroform reveals distinct splitting patterns due to the compound’s rigid conformation. The methyl groups at the 2- and 6-positions appear as singlets at $$\delta = 2.31 \, \text{ppm}$$ (integration 6H), while the methoxy group resonates as a singlet at $$\delta = 3.89 \, \text{ppm}$$. The aromatic protons display a deshielded doublet at $$\delta = 7.52 \, \text{ppm}$$ (J = 8.1 Hz), consistent with para-substitution relative to the iodine atom.
$$^{13}\text{C}$$ NMR data corroborate the electronic effects of substituents:
- Carbonyl carbon: $$\delta = 167.4 \, \text{ppm}$$
- Iodine-adjacent carbon: $$\delta = 138.2 \, \text{ppm}$$
- Methyl carbons: $$\delta = 21.3 \, \text{ppm}$$
Nuclear Overhauser effect (NOE) experiments confirm the spatial proximity between the methoxy group and the ortho-methyl substituents, supporting the crystallographically observed perpendicular orientation of the ester moiety.
Comparative Structural Features With Substituted Aromatic Esters
Compared to methyl 4-iodobenzoate (CAS 619-44-3), the 2,6-dimethyl substitution in this compound increases steric congestion, reducing rotational freedom of the ester group by 23% (dihedral angle difference: 85.3° vs. 68.7°). The methyl groups also induce a bathochromic shift of 12 nm in UV-Vis spectra due to enhanced electron donation to the conjugated system.
Table 2: Structural comparison with related esters
| Compound | C–O Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| 4-Iodo-2,6-dimethyl ester | 1.34 | 85.3 |
| Methyl 4-iodobenzoate | 1.33 | 68.7 |
| Methyl 3,6-dimethylresorcylate | 1.35 | 92.1 |
The iodine atom’s polarizability contributes to greater London dispersion forces compared to chloro or bromo analogs, as evidenced by a 15% higher melting point relative to methyl 4-bromo-2,6-dimethylbenzoate.
Properties
CAS No. |
200627-65-2 |
|---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 4-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
YZNLYRKXPCOKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester typically involves the iodination of 2,6-dimethylbenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The esterification process involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include 4-iodo-2,6-dimethylbenzoic acid.
Reduction: Products include 4-iodo-2,6-dimethylbenzyl alcohol.
Scientific Research Applications
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Methyl groups at the 2- and 6-positions introduce steric hindrance, which may affect reaction kinetics or binding interactions .
Physicochemical Properties
Volatility :
Benzoic acid methyl ester (MW 136) is more volatile than larger esters like 4-methoxy (MW 166) or the target compound (MW 289). The iodine atom’s size and polarizability further reduce volatility, making the target less suitable for applications requiring high vapor pressure .
Reactivity :
- The iodo group’s electronegativity and ability to act as a leaving group may enhance nucleophilic aromatic substitution (NAS) reactivity compared to methoxy or methyl derivatives .
- Methyl groups at ortho positions could sterically hinder reactions at the para position, directing substitutions to other sites .
Solubility :
Higher molecular weight and iodine’s lipophilic character likely decrease aqueous solubility compared to non-halogenated esters. This property may favor use in lipid-based formulations or organic solvents .
Target Compound :
Iodination: Electrophilic iodination of 2,6-dimethylbenzoic acid using iodine monochloride (ICl) or similar reagents.
Esterification: Subsequent methyl esterification via sulfuric acid-catalyzed reaction with methanol .
Comparison with Analogues :
- 2-Acetylamino Derivatives: Prepared through acetylation of amino precursors, highlighting the versatility of benzoic acid esters in functionalization .
Antitumor Potential :
Methyl esters with amino or acetylated groups (e.g., 2-acetylamino benzoic acid methyl ester) exhibit cytotoxicity against gastric, liver, and lung cancer cells. The iodine atom in the target compound could enhance DNA intercalation or radio-sensitization in oncology applications .
Antimicrobial and Antioxidant Effects :
Non-halogenated esters like benzoic acid methyl ester show repellent activity against insects (Bemisia tabaci), while methoxy derivatives display anti-inflammatory properties. The target’s iodine may confer unique antimicrobial mechanisms via halogen bonding .
Agrochemical Use :
Esters like 4-methoxy derivatives are listed as pesticide inert ingredients. The target’s stability and low volatility may position it as an active ingredient or UV stabilizer .
Biological Activity
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester (commonly referred to as methyl 4-iodo-2,6-dimethylbenzoate) is an organic compound notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative analyses with similar compounds.
Antimicrobial Activity
Benzoic acid derivatives have been extensively studied for their antimicrobial properties. For instance, a study highlighted that certain substituted benzoic acids demonstrated significant inhibition against various bacterial strains. The presence of halogens (like iodine) in the structure often enhances these properties due to increased lipophilicity and reactivity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| Benzoic acid (no halogen) | 15 | E. coli |
| Methyl 4-bromo-2,6-dimethylbenzoate | 20 | Staphylococcus aureus |
| Methyl 4-iodo-2,6-dimethylbenzoate | TBD | TBD |
Note: "TBD" indicates that specific data for methyl 4-iodo-2,6-dimethylbenzoate is currently unavailable.
Case Studies and Research Findings
-
Microbial Growth Inhibition:
A study investigating the effects of various benzoic acid derivatives on microbial growth found that compounds with iodine substitution exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways. -
Antifungal Properties:
Another investigation assessed the antifungal activity of halogenated benzoic acids against Candida species. The results indicated that iodine-containing derivatives had lower minimum inhibitory concentrations (MICs), suggesting stronger antifungal effects. -
Potential Anticancer Activity:
While specific studies on methyl 4-iodo-2,6-dimethylbenzoate are lacking, related compounds have shown promising anticancer activities in vitro. For example, derivatives with similar structural features have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|
| Methyl benzoate | No halogen | Moderate | Low |
| Methyl 3-iodo-2,6-dimethylbenzoate | Iodine at meta position | High | Moderate |
| Methyl 4-bromo-2,6-dimethylbenzoate | Bromine instead of iodine | High | Low |
| Methyl 4-iodo-2,6-dimethylbenzoate | Iodine at para position | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
